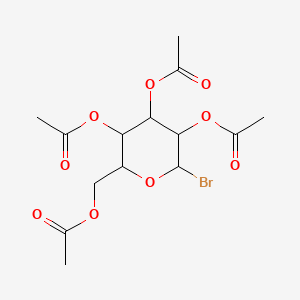

Acetic acid 4,5-diacetoxy-6-acetoxymethyl-2-bromo-tetrahydro-pyran-3-yl ester

Vue d'ensemble

Description

2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide is a Sugar-PEGylation reagent.

Applications De Recherche Scientifique

Molecular Synthesis and Structure

- The compound has been synthesized and studied for its crystal structure, providing insights into its stability and conformation. It shows a chair conformation in the pyranoid ring, indicating a stable sugar moiety. This structural analysis is crucial for understanding its applications in various fields, including organic chemistry and material science (Wei et al., 2006).

Synthesis Routes and Methods

- Research has explored the synthesis of related compounds, demonstrating methods that have mild reaction conditions and high yield. Such research is pivotal for developing efficient production techniques for this compound and its derivatives (Zhang Guo-fu, 2012).

Biological Activity

- Studies have identified similar compounds as germination inhibitory constituents in certain plants. Understanding these biological activities can lead to applications in agriculture and botany (H. Oh et al., 2002).

Chemical Reactivity and Applications

- Investigations into the reactivity of related compounds have revealed new pathways for synthesizing various chemical structures. This knowledge is vital for the development of novel pharmaceuticals and chemicals (Xian Huang, Hongwei Zhou, 2002).

Potential in Drug Design

- Some related compounds have been used as templates for synthesizing novel C-linked disaccharide analogues. Such research has implications for drug design and the development of new therapeutics (M. Harding et al., 2003).

Application in Material Science

- The compound's derivatives have been used to prepare new materials with specific properties, such as novel esters and ethers containing a tetrahydropyran ring. These findings are significant for material science and engineering (Y. Hanzawa et al., 2012).

Role in Marine Biology

- Similar compounds have been isolated from marine fungi, showcasing the compound's relevance in marine biology and the potential for discovering new bioactive substances (Hong-Hua Wu et al., 2010).

Chemical Synthesis and Reactivity

- The compound and its derivatives have been synthesized and studied for their reactivity, leading to novel chemical structures. This research contributes to the broader understanding of chemical synthesis and reactivity (Djamila Hikem-Oukacha et al., 2011).

Biochemistry and Pharmacology

- The compound and related structures have been explored for their biological activity, such as analgesic properties. This is crucial for pharmacological research and the development of new drugs (A. Katz et al., 1988).

Propriétés

Formule moléculaire |

C14H19BrO9 |

|---|---|

Poids moléculaire |

411.2 |

Nom IUPAC |

(2R,3S,4S,5R,6R)-2-(acetoxymethyl)-6-bromotetrahydro-2H-pyran-3,4,5-triyl triacetate |

InChI |

InChI=1S/C14H19BrO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11?,12?,13?,14+/m1/s1 |

Clé InChI |

CYAYKKUWALRRPA-BSZWHHKSSA-N |

SMILES |

Br[C@@H]1[C@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](OC(C)=O)[C@@H](COC(C)=O)O1 |

Apparence |

Solid powder |

Pureté |

>96% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2,3,4,6-tetra-o-acetyl-alpha-galactosylpyranosyl bromide |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.